N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine
Description
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine is a bicyclic amine derivative characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) core linked to a cyclohexanamine moiety via a methylene bridge. Its IUPAC name follows the convention where the bicyclic system is prioritized as the parent structure, with the cyclohexanamine acting as a substituent . This compound exhibits structural rigidity due to the norbornene framework, which influences its stereochemical properties and reactivity.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H23N/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h6-7,11-15H,1-5,8-10H2 |
InChI Key |
DRCIMUCCONNIPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview
The compound features a norbornene (bicyclo[2.2.1]hept-5-ene) scaffold methyl-linked to a cyclohexylamine group. Key structural attributes include:
- Molecular formula : C₁₄H₂₃N (MW: 205.34 g/mol)
- SMILES : C1CCCCC1NCC2C3C=CC2C3
- Stereochemical considerations : Exo/endo isomerism at the bicyclic bridgehead.
Synthesis Strategies
Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate Preparation
The norbornene core is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and ethylene. Subsequent functionalization steps include:
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Bromination at C2 | NBS, CCl₄, 0°C → RT | 78 | |
| 2 | Grignard alkylation | CH₂MgBr, THF, −78°C | 85 | |
| 3 | Oxidation to alcohol | PCC, CH₂Cl₂ | 92 |
Key observation : Exo selectivity dominates in nucleophilic substitutions due to steric hindrance at the endo position.
Amine Coupling Methods
Three validated approaches for cyclohexylamine conjugation:
Method A: Reductive Amination
- Reactants : Bicyclo[2.2.1]hept-5-en-2-carbaldehyde + cyclohexylamine
- Conditions : NaBH₃CN, MeOH, 24h RT
- Yield : 68%
- Advantage : Mild conditions preserve bicyclic integrity
Method B: Mitsunobu Reaction
- Reactants : Bicyclo[2.2.1]hept-5-en-2-methanol + cyclohexylamine
- Conditions : DIAD, PPh₃, THF, 12h reflux
- Yield : 74%
- Stereochemical outcome : Retention of configuration at C2
Method C: Direct Alkylation
- Reactants : Bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide + cyclohexylamine
- Conditions : K₂CO₃, DMF, 80°C, 6h
- Yield : 61%
- Limitation : Competing elimination at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Table 1: Substituent-Based Analogs
Key Observations :
Functional Group Modifications
Table 2: Functional Group-Based Analogs
Key Observations :
- Sulfonamide Derivatives: The trifluoromethanesulfonamide analog () is pivotal in photoresist technology due to its stability and reactivity under lithographic conditions. Its synthesis achieves >99% yield using water and inorganic bases, contrasting with anhydrous methods (<50% yield).
- Urea/Thiourea Derivatives : Urea () and thiourea () groups introduce hydrogen-bonding capabilities, which are exploitable in supramolecular chemistry or as enzyme inhibitors.
Stereochemical and Isomeric Considerations
Table 3: Isomerism in Bicyclic Amines
Key Observations :
- Norbornene Isomers: The endo/exo configuration in bicyclic systems (e.g., ) affects reactivity and polymer properties. For example, endo isomers in sulfonamide derivatives show higher thermal stability.
- Geometric Isomers : 4,4'-methylenebis(cyclohexylamine) () demonstrates cis-trans isomerism, with the trans-trans form preferred in industrial applications (e.g., epoxy curing agents).
Key Observations :
- High-Yield Synthesis : The trifluoromethanesulfonamide derivative () benefits from a water-inclusive heterogeneous system, suppressing side reactions and achieving near-quantitative yield.
- Chiral Synthesis : Asymmetric methods (e.g., ) for cyclohexanamine derivatives remain challenging, with moderate yields (50%) requiring optimization.
Biological Activity
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHN
Molecular Weight : 177.29 g/mol
CAS Number : 1218090-59-5
The compound features a bicyclo[2.2.1]heptane moiety linked to a cyclohexanamine, which contributes to its unique chemical properties and biological activity.
Antimicrobial Activity
Research indicates that compounds with bicyclic structures often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth, suggesting that this compound may possess similar effects.
Antiproliferative Effects
Preliminary data suggest that this compound may also have antiproliferative effects, particularly in cancer cell lines. The mechanism is thought to involve the interaction with DNA or cellular signaling pathways.
The biological activity of this compound may involve several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling, leading to altered cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors, influencing physiological responses.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of bicyclic amines found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly over 48 hours, indicating potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine, and how are intermediates purified and validated?
- Methodological Answer :
- Synthesis : Common routes involve amine alkylation using bicyclo[2.2.1]hept-5-ene-2-carbaldehyde derivatives and cyclohexanamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
- Validation : Intermediate characterization via -NMR (to confirm bicyclo framework integration) and LC-MS (to verify molecular ion peaks) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- - and -NMR : Key for identifying bicyclo[2.2.1]heptene protons (e.g., bridgehead H at δ 2.8–3.2 ppm) and cyclohexanamine methylene groups (δ 1.2–1.8 ppm) .
- IR Spectroscopy : Confirms secondary amine stretches (N–H bending at ~1600 cm⁻¹) and bicyclo C=C stretches (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ ion for C₁₄H₂₁N) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity or reactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites on the bicyclo framework .
- Molecular Docking : Screens derivatives against target proteins (e.g., neurotransmitter receptors) to assess binding affinity.
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and metabolic stability .
Q. What experimental strategies resolve contradictions in reported synthetic yields for bicyclo[2.2.1]heptene derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Optimizes variables (e.g., solvent polarity, temperature) using response surface methodology .
- In Situ Monitoring : Techniques like ReactIR track reaction progress to identify yield-limiting steps.
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-reduction or dimerization) .
Q. How does the bicyclo[2.2.1]heptene moiety influence physicochemical properties compared to non-bicyclic analogs?
- Methodological Answer :
- Property Comparison :
- Rationale : The rigid bicyclo framework enhances lipophilicity and steric protection against degradation .
Q. What protocols validate the use of bicyclo[2.2.1]heptene as a bioisostere in drug design?
- Methodological Answer :
- Structural Overlay : X-ray crystallography or computational alignment compares bicyclo geometry with aromatic rings (e.g., ortho-substituted phenyl) .
- In Vitro Assays : Measures target binding (e.g., IC₅₀) and functional activity (e.g., enzyme inhibition) to confirm bioequivalence.
- Pharmacokinetic Profiling : Compares bioavailability and CNS penetration in animal models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported -NMR chemical shifts for bicyclo[2.2.1]heptene derivatives?
- Methodological Answer :
- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and calibrate to TMS.
- Cross-Validation : Compare shifts with NIST Chemistry WebBook entries or PubChem data .
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., ring-flipping in bicyclo systems) .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling N-{bicyclo[...]methyl}cyclohexanamine in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite.
- Waste Disposal : Incinerate in compliance with EPA guidelines (Category D001) .
Structural Characterization Techniques
Q. What advanced techniques confirm the stereochemistry of N-{bicyclo[...]methyl}cyclohexanamine derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition codes 2166325/2166326 for similar bicyclo compounds) .
- NOESY NMR : Identifies spatial proximity of protons (e.g., bridgehead H to cyclohexane methylene).
- Vibrational Circular Dichroism (VCD) : Assigns enantiomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
